
3-Hydroxy Cyclobenzaprine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy Cyclobenzaprine-d6 is a deuterated analog of 3-Hydroxy Cyclobenzaprine, which is a metabolite of Cyclobenzaprine. This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies . The molecular formula of this compound is C20H15D6NO, and it has a molecular weight of 297.42 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Cyclobenzaprine-d6 involves the deuteration of 3-Hydroxy CyclobenzaprineThe exact synthetic route and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy Cyclobenzaprine-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Clinical Studies
Recent research indicates that cyclobenzaprine is effective in treating muscle spasms associated with acute musculoskeletal conditions. A systematic review showed that patients receiving cyclobenzaprine reported significant improvement in pain and muscle spasm compared to placebo, particularly within the first week of treatment . The deuterated version may enhance the understanding of its pharmacodynamics and metabolism.
Method Development
3-Hydroxy Cyclobenzaprine-d6 is suitable for use in analytical method development and validation processes. Its unique mass can serve as an internal standard in quantitative analyses, improving the accuracy of drug measurements in biological samples.
Application | Details |
---|---|
Method Validation | Used as an internal standard to ensure accurate quantification of cyclobenzaprine levels in plasma. |
Quality Control | Essential for monitoring the stability and concentration of cyclobenzaprine in pharmaceutical formulations. |
Quality Control
In quality control settings, this compound can be utilized to assess the stability of formulations containing cyclobenzaprine. Its isotopic labeling aids in distinguishing between the original compound and any degradation products during stability testing.
Efficacy in Pain Management
A randomized controlled trial evaluated the efficacy of cyclobenzaprine in patients with chronic back pain. The study found that patients treated with cyclobenzaprine experienced significant reductions in pain scores compared to those receiving placebo . The use of this compound in similar studies could provide insights into the drug's metabolic pathways and help refine dosing strategies.
Toxicology Studies
Toxicological assessments have shown that cyclobenzaprine can lead to adverse effects such as drowsiness and tachycardia at higher doses . Using this compound in these studies may facilitate a better understanding of the drug's safety profile by allowing researchers to trace its metabolism more accurately.
Wirkmechanismus
The mechanism of action of 3-Hydroxy Cyclobenzaprine-d6 is similar to that of Cyclobenzaprine. Cyclobenzaprine acts on the central nervous system, particularly the brainstem, to reduce tonic somatic motor activity. It is a 5-HT2 receptor antagonist, which means it blocks the action of serotonin at this receptor site . This action helps in relieving muscle spasms and reducing muscle tension .
Vergleich Mit ähnlichen Verbindungen
Cyclobenzaprine: The parent compound, used as a muscle relaxant.
3-Hydroxy Cyclobenzaprine: The non-deuterated analog, also a metabolite of Cyclobenzaprine.
Amitriptyline: A tricyclic antidepressant structurally similar to Cyclobenzaprine.
Uniqueness: 3-Hydroxy Cyclobenzaprine-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements in research applications .
Eigenschaften
IUPAC Name |
2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLPYBQGKLHIFK-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.